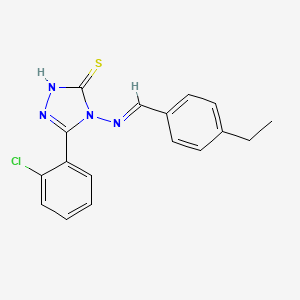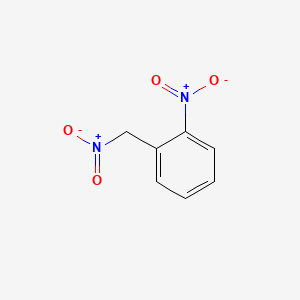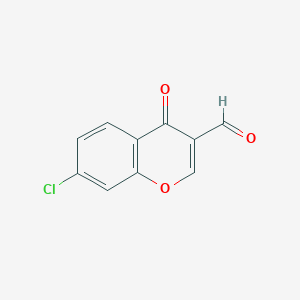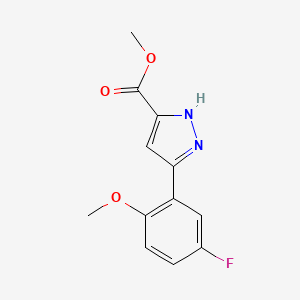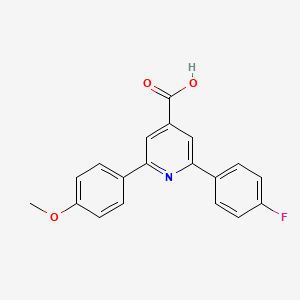
2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(4-Fluorofenil)-6-(4-metoxifenil)piridina-4-carboxílico es un compuesto orgánico que pertenece a la clase de los ácidos piridinacarboxílicos. Este compuesto se caracteriza por la presencia de un grupo fluorofenilo y un grupo metoxifenilo unidos a un anillo de piridina, que está adicionalmente sustituido con un grupo ácido carboxílico. Las características estructurales únicas de este compuesto lo convierten en un tema interesante para diversos estudios científicos y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 2-(4-Fluorofenil)-6-(4-metoxifenil)piridina-4-carboxílico generalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del Anillo de Piridina: El anillo de piridina se puede sintetizar mediante una reacción de condensación que involucra precursores apropiados, como el 4-fluorobenzaldehído y el 4-metoxibenzaldehído, con un reactivo que contiene nitrógeno.
Reacciones de Sustitución: Los grupos fluorofenilo y metoxifenilo se introducen mediante reacciones de sustitución aromática electrófila.
Carboxilación: El grupo ácido carboxílico se introduce mediante reacciones de carboxilación, que a menudo utilizan dióxido de carbono bajo condiciones de alta presión y temperatura.
Métodos de Producción Industrial
En un entorno industrial, la producción de Ácido 2-(4-Fluorofenil)-6-(4-metoxifenil)piridina-4-carboxílico puede involucrar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores, condiciones controladas de temperatura y presión, y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 2-(4-Fluorofenil)-6-(4-metoxifenil)piridina-4-carboxílico experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o aldehído.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) y nucleófilos (NH₃, OH⁻) en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aldehídos.
Aplicaciones Científicas De Investigación
El Ácido 2-(4-Fluorofenil)-6-(4-metoxifenil)piridina-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(4-Fluorofenil)-6-(4-metoxifenil)piridina-4-carboxílico involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-(4-Fluorofenil)-6-fenilpiridina-4-carboxílico: Carece del grupo metoxilo, lo que puede afectar sus propiedades químicas y biológicas.
Ácido 2-(4-Metoxifenil)-6-fenilpiridina-4-carboxílico: Carece del átomo de flúor, lo que lleva a una reactividad e interacciones diferentes.
Ácido 2-Fenil-6-(4-metoxifenil)piridina-4-carboxílico: Carece tanto del flúor como del grupo metoxilo, lo que da como resultado características distintas.
Singularidad
El Ácido 2-(4-Fluorofenil)-6-(4-metoxifenil)piridina-4-carboxílico es único debido a la presencia de ambos grupos flúor y metoxilo, que confieren efectos electrónicos y estéricos específicos. Estas características pueden influir en la reactividad, la estabilidad y las interacciones del compuesto con objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C19H14FNO3 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H14FNO3/c1-24-16-8-4-13(5-9-16)18-11-14(19(22)23)10-17(21-18)12-2-6-15(20)7-3-12/h2-11H,1H3,(H,22,23) |
Clave InChI |
XJOBZZDXDLFUMV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


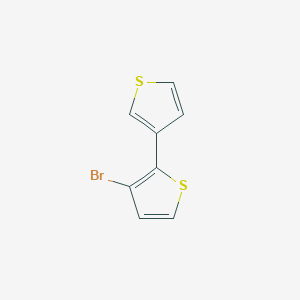

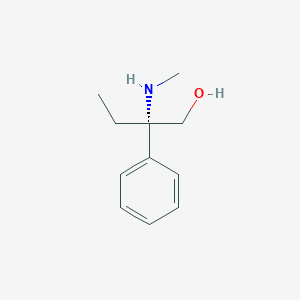


![4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)

